![molecular formula C15H9ClN2O3 B2833622 1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] CAS No. 86671-86-5](/img/structure/B2833622.png)
1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] is a synthetic compound that has been studied extensively in the scientific community due to its wide range of potential applications. This compound is a derivative of isochromene, a naturally occurring compound found in various plants, and has a variety of properties that make it useful for various research applications. The compound is also known as 4-chlorophenylhydrazone and is used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Applications
Research indicates that certain hydrazone compounds exhibit significant third-order nonlinear optical properties and potential for optical limiting applications. These materials are considered promising for the development of optical devices such as limiters and switches due to their two-photon absorption capabilities (Naseema et al., 2012). Such properties are critical in the development of protective devices for optical sensors and human eyes against laser damage.
Cooperative C–H Bond Activation
Compounds featuring hydrazone functionalities, when used in conjunction with aluminum and gallium, have shown the ability to activate C–H bonds through a cooperative mechanism. This reactivity pattern can be harnessed for the synthesis of complex molecules and in catalysis, offering a pathway for the construction of C–C bonds in an efficient manner (Uhl et al., 2016).
Molecular Structure Analysis
Hydrazone derivatives have been studied for their structural characteristics, including crystal structure and Hirshfeld surface analysis. Such analyses provide insights into the molecular interactions and stability of these compounds, which are essential for the design of materials with tailored properties (Ligiéro et al., 2021).
Corrosion Inhibition
Hydrazone derivatives have been evaluated as corrosion inhibitors, showcasing the ability to protect metals against corrosion in aggressive environments. This application is particularly relevant in industrial processes and maintenance, where material longevity and reliability are paramount (Khamaysa et al., 2020).
Antitumor Agent Synthesis
The synthesis of compounds with isochromene structures using palladium(II) catalysts has been explored, highlighting the potential of these molecules as antitumor agents. The methodology employed offers a straightforward approach to constructing complex molecules that could have significant therapeutic value (Mondal et al., 2003).
Photo-Electrochemical Switches
Hydrazone-based molecular systems have demonstrated the ability to act as photo-electrochemical switches, with configurational changes induced by UV radiation affecting their redox behavior. This property suggests applications in molecular electronics, where the control of electronic properties through external stimuli is a key objective (Valencia et al., 2018).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-1-hydroxyisochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-5-7-10(8-6-9)17-18-13-11-3-1-2-4-12(11)14(19)21-15(13)20/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWORWFXENZDQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)
![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate](/img/structure/B2833541.png)
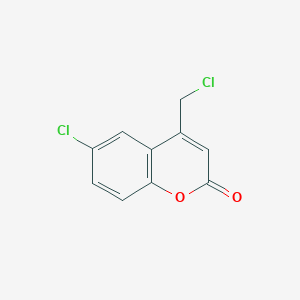

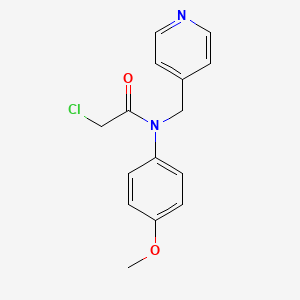
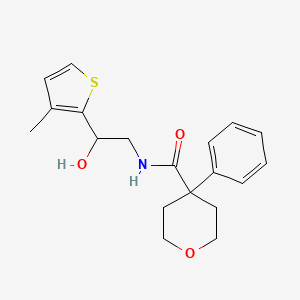
![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2833548.png)
![3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2833552.png)
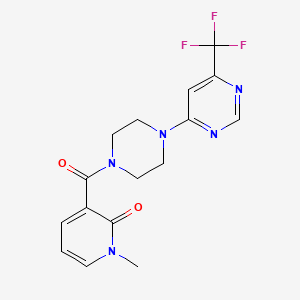
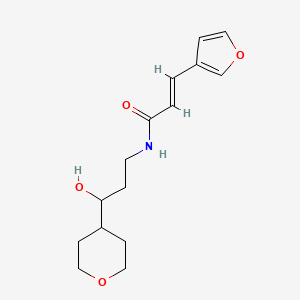
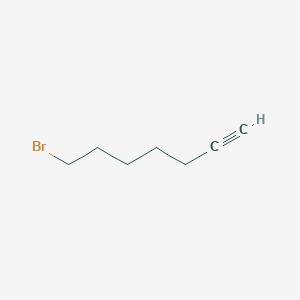
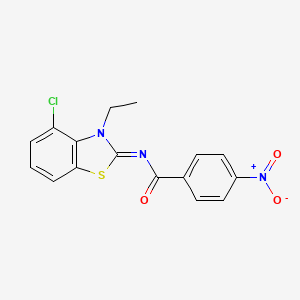
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2833560.png)